N-(2-Hydroxyethyl)-2-phenylacetamide
Overview
Description
N-(2-Hydroxyethyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the amide, and a phenyl group attached to the carbonyl carbon
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)-2-phenylacetamide, also known as Palmitoylethanolamide , is an endogenous fatty acid amide. The primary targets of this compound are the peroxisome proliferator-activated receptor alpha (PPAR-α), and cannabinoid-like G-coupled receptors GPR55 and GPR119 . These receptors play a crucial role in various biological effects, including chronic inflammation and pain .
Mode of Action
This compound interacts with its targets, PPAR-α, GPR55, and GPR119, exerting a variety of biological effects . It lacks affinity for the cannabinoid receptors cb1 and cb2 . The presence of this compound enhances anandamide activity through an "entourage effect" .
Biochemical Pathways
This compound affects several biochemical pathways. It is proposed that the presence of this compound or other structurally related N-acylethanolamines enhances anandamide activity . This enhancement is thought to be part of the “entourage effect”, which can influence acute and chronic inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In a study, this compound was administered orally to volunteers to investigate its plasma profile and calculate relevant pharmacokinetic parameters . The compound was found to be excreted preferentially by the fecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to chronic inflammation and pain . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other structurally related N-acylethanolamines can enhance the activity of anandamide, influencing the compound’s action . .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)-2-phenylacetamide can be synthesized through the reaction of 2-phenylacetic acid with ethanolamine. The reaction typically involves the formation of an amide bond between the carboxyl group of 2-phenylacetic acid and the amino group of ethanolamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as solid-supported acids or bases can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-2-phenylacetamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxyethyl)-2-phenylethylamine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-(2-oxoethyl)-2-phenylacetamide
Reduction: N-(2-hydroxyethyl)-2-phenylethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-Hydroxyethyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets.
Medicine: this compound has potential applications in drug development. It can be modified to create derivatives with enhanced pharmacological properties.
Industry: The compound can be used in the production of polymers and other materials with specific properties. Its functional groups allow for easy incorporation into polymer chains.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-2-phenylacetamide can be compared with other similar compounds such as:
N-(2-Hydroxyethyl)acetamide: Lacks the phenyl group, resulting in different reactivity and biological activity.
N-(2-Hydroxyethyl)-4-hydroxybutanamide: Contains an additional hydroxy group, which can lead to different chemical and biological properties.
N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amino group, making it more reactive and suitable for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPXZQZKQWBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211752 | |
Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-99-4 | |
Record name | N-(2-Hydroxyethyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6269-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6269-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6269-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyethyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)-2-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-HYDROXYETHYL)-2-PHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7QJB7SJ3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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